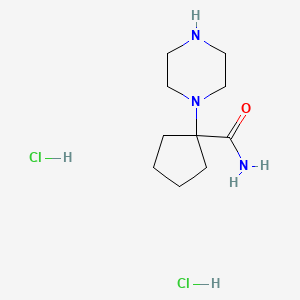
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride is a chemical compound with a molecular formula of C10H20Cl2N2O. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring attached to a cyclopentane ring, with a carboxamide group and two hydrochloride ions.
Méthodes De Préparation
The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride typically involves the following steps:
Cyclopentane Carboxylation: Cyclopentane is first carboxylated to form cyclopentane carboxylic acid.
Amidation: The carboxylic acid is then converted to its corresponding amide by reacting with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The resulting amide is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms, forming substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Applications De Recherche Scientifique
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carboxamide group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
1-(Piperazin-1-yl)cyclopentane-1-carboxamide dihydrochloride can be compared with other similar compounds, such as:
1-(Piperazin-1-yl)cyclohexane-1-carboxamide dihydrochloride: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.
1-(Piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride: The presence of a cyclopropane ring in this compound can lead to variations in reactivity and stability compared to the cyclopentane derivative.
Propriétés
Formule moléculaire |
C10H21Cl2N3O |
|---|---|
Poids moléculaire |
270.20 g/mol |
Nom IUPAC |
1-piperazin-1-ylcyclopentane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C10H19N3O.2ClH/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13;;/h12H,1-8H2,(H2,11,14);2*1H |
Clé InChI |
ITWBRCIELWQFAX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)N)N2CCNCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Dimethylamino)oxolan-3-yl]ethan-1-ol](/img/structure/B13477166.png)
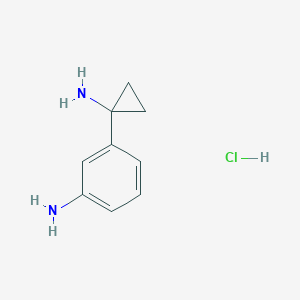
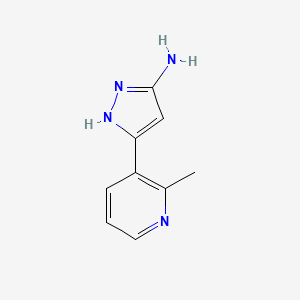
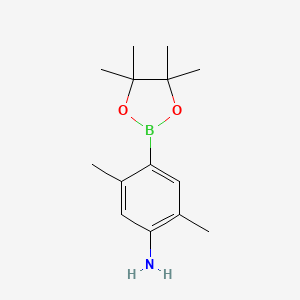

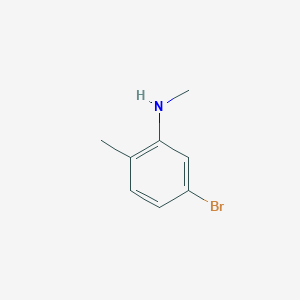
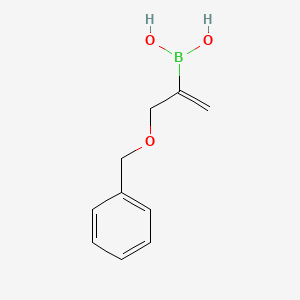
![5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13477216.png)
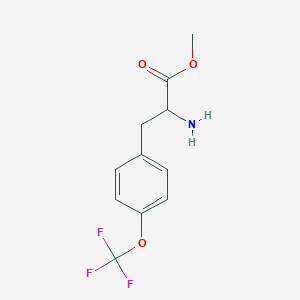
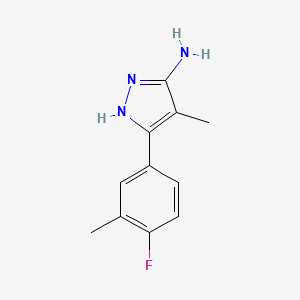
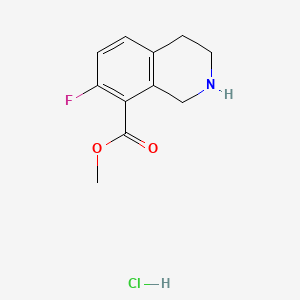
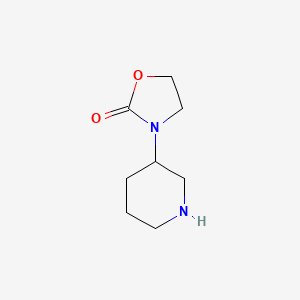
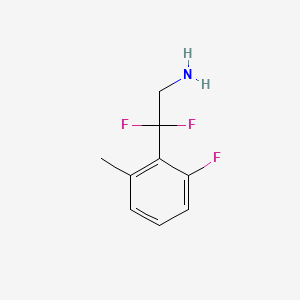
![7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13477254.png)
